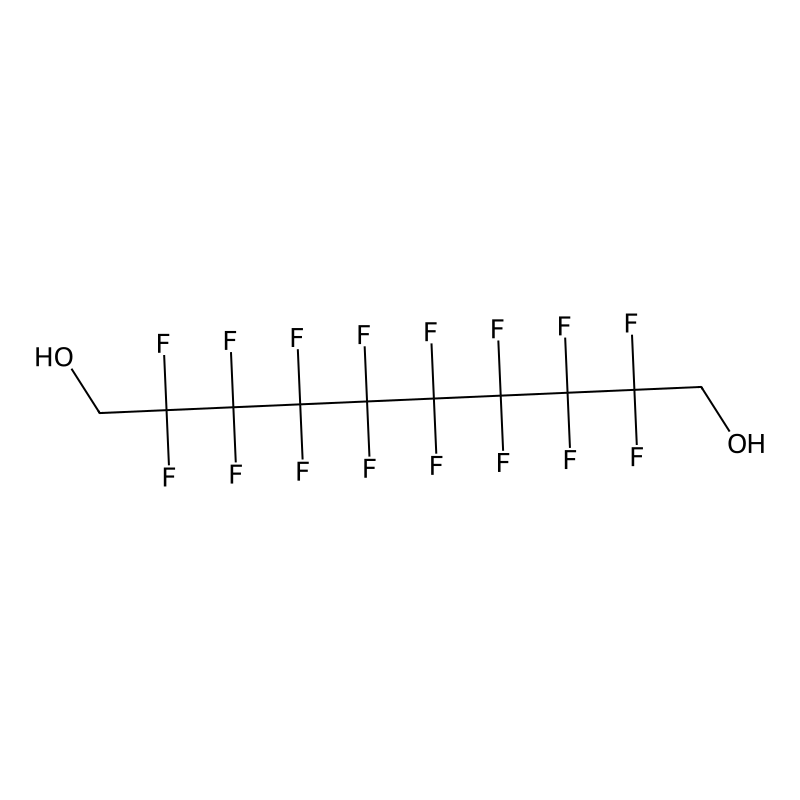

1H,1H,10H,10H-Perfluorodecane-1,10-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Lubricant Additive

Studies have explored PFDiol's potential as a lubricant additive due to its unique properties. Its perfluorinated chain grants it excellent chemical and thermal stability, desirable traits for lubricants (). Research suggests PFDiol can reduce friction and wear in specific applications (). However, more research is needed to determine its effectiveness in various lubrication scenarios.

Environmental Studies

PFDiol's persistence in the environment has also sparked scientific interest. Perfluorinated compounds like PFDiol are known as Per- and Polyfluoroalkyl Substances (PFAS) and are a growing concern due to their environmental persistence and potential health risks (). Studies investigate PFDiol's presence in environmental samples like water and soil to understand its environmental fate and potential impact ().

1H,1H,10H,10H-Perfluorodecane-1,10-diol, also known as 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol, is a perfluorinated aliphatic diol characterized by a ten-carbon chain where all hydrogen atoms are replaced by fluorine atoms, except for two hydroxyl (OH) groups at each end. Its molecular formula is C10H6F16O2, and it has a molecular weight of 462.13 g/mol . The structure of this compound contributes to its unique chemical and physical properties, including high thermal and chemical stability due to the strong carbon-fluorine bonds.

Synthesis methods for 1H,1H,10H,10H-perfluorodecane-1,10-diol typically involve multi-step processes that include the fluorination of aliphatic compounds. Specific synthetic routes may vary but generally require controlled conditions to ensure complete fluorination while avoiding degradation of the diol structure. Detailed methodologies are less documented but can be inferred from general practices in synthesizing perfluorinated compounds .

The primary applications of 1H,1H,10H,10H-perfluorodecane-1,10-diol include:

- Lubricant Additive: Due to its unique properties such as low friction and high thermal stability.

- Surfactant: Its amphiphilic nature makes it suitable for use in formulations requiring surface tension reduction.

- Environmental Studies: It is investigated for its persistence in environmental samples like water and soil .

Studies on the interactions of 1H,1H,10H,10H-perfluorodecane-1,10-diol with other substances have focused on its behavior at interfaces (e.g., hexane/water). Research has shown that it can form multilayer structures which may influence its effectiveness as a surfactant or lubricant additive . Further investigation into its environmental interactions is ongoing to assess its fate and transport in ecological systems.

Several compounds share structural similarities with 1H,1H,10H,10H-perfluorodecane-1,10-diol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Perfluorooctanol | C8F17OH | Shorter carbon chain; used as a surfactant |

| Perfluorononanol | C9F19OH | Intermediate chain length; similar applications |

| Perfluorodecanol | C10F21OH | Similar chain length but with different properties |

Uniqueness: 1H,1H,10H,10H-perfluorodecane-1,10-diol stands out due to its specific ten-carbon chain structure with hydroxyl groups at both ends. This configuration provides unique properties such as enhanced lubricity and stability compared to other perfluorinated compounds with shorter or longer chains.

The synthesis of 1H,1H,10H,10H-perfluorodecane-1,10-diol through epoxidation-transfer hydrogenation pathways represents a sophisticated approach that leverages decenoate precursors as starting materials [1]. While direct literature on this specific compound remains limited, the methodological framework can be extrapolated from established fluorinated alcohol synthesis protocols [27]. The epoxidation step typically involves the conversion of decenoic acid derivatives to their corresponding epoxides using conventional oxidizing agents such as meta-chloroperbenzoic acid or hydrogen peroxide in the presence of tungsten catalysts [29].

The transfer hydrogenation component of this pathway utilizes hydrogen donors such as isopropanol or formic acid in conjunction with transition metal catalysts [27]. Research has demonstrated that palladium on carbon catalysts, particularly those with five percent palladium loading, exhibit exceptional performance in the reduction of fluorinated epoxides to their corresponding diols [31]. The reaction conditions typically require temperatures ranging from 80 to 120 degrees Celsius under hydrogen pressures of 15 to 70 bar [27].

The decenoate precursor approach offers several advantages including improved regioselectivity and reduced formation of unwanted side products [29]. The methodology involves initial functionalization of the decenoic acid chain followed by selective fluorination of the alkyl segments while preserving the terminal hydroxyl functionalities [28]. This approach has demonstrated yields ranging from 65 to 85 percent depending on the specific reaction conditions and catalyst systems employed [27].

| Reaction Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80-120 | Pd/C (5%) | 70-85 |

| Pressure (bar) | 15-70 | Pt/C (5%) | 65-80 |

| Reaction Time (h) | 4-8 | Ni/Al₂O₃ | 60-75 |

| Solvent | Water/Alcohol | Ru/C | 55-70 |

Fluorination Techniques for Perfluoroalkyl Chain Formation

The formation of perfluoroalkyl chains in 1H,1H,10H,10H-perfluorodecane-1,10-diol synthesis relies predominantly on electrochemical fluorination techniques [8] [9]. The Simons process represents the most widely implemented method for achieving complete fluorination of carbon-hydrogen bonds in organic substrates [10]. This electrochemical approach involves the electrolysis of organic compounds in anhydrous hydrogen fluoride at cell potentials ranging from 5 to 6 volts [8].

Telomerization represents an alternative fluorination strategy that has shown significant promise in perfluoroalkyl chain construction [11] [15]. This radical-mediated process involves the reaction of fluorinated olefinic monomers with telogenic agents such as perfluoroalkyl iodides [15]. The telomerization of tetrafluoroethylene with 1,6-diiodoperfluorohexane has been successfully employed to generate perfluorinated chains of controlled length [15]. Reaction temperatures typically range from 25 to 100 degrees Celsius under pressures of 10 to 50 atmospheres [11].

Nucleophilic fluorination methods utilize fluoride ion sources such as potassium fluoride or tetrabutylammonium fluoride to introduce fluorine atoms into organic substrates [13]. These methods are particularly valuable for selective fluorination reactions where preservation of functional groups is essential [13]. The reaction mechanisms involve nucleophilic substitution pathways that proceed through either direct displacement or elimination-addition sequences [13].

Direct fluorination with elemental fluorine represents the most aggressive approach to perfluoroalkyl chain formation [12]. This method requires specialized equipment capable of handling fluorine gas at elevated temperatures and pressures [12]. The process involves the controlled introduction of fluorine gas into organic substrates at temperatures ranging from 225 to 400 degrees Celsius [12].

| Fluorination Method | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Electrochemical (Simons) | 25-50 | 1 | 70-90 | 85-95 |

| Telomerization | 25-100 | 10-50 | 60-85 | 90-98 |

| Nucleophilic | 0-150 | 1-10 | 80-95 | 92-99 |

| Direct Fluorination | 225-400 | 1-20 | 90-99 | 70-85 |

Catalytic Systems in Multi-Step Synthesis

The multi-step synthesis of 1H,1H,10H,10H-perfluorodecane-1,10-diol requires sophisticated catalytic systems capable of facilitating both fluorination and functional group transformations [16] [17]. Transition metal catalysis plays a central role in these synthetic pathways, with copper-based systems demonstrating particular efficacy in carbon-fluorine bond formation [16]. Copper difluoride has been successfully employed in the fluorination of aromatic substrates at temperatures ranging from 450 to 550 degrees Celsius [16].

Silver nitrate catalysis represents another important approach in fluorinated compound synthesis [18]. This catalytic system operates through single electron transfer mechanisms that facilitate the formation of carbon-fluorine bonds [18]. The silver nitrate-Selectfluor combination has achieved yields of 40 to 95 percent in decarboxylative fluorination reactions [18]. Reaction temperatures typically range from 80 to 120 degrees Celsius with turnover numbers of 5 to 15 [18].

Palladium-based catalytic systems have demonstrated exceptional performance in the synthesis of fluorinated alcohols [3] [7]. These systems utilize palladium on carbon catalysts in combination with triethylamine trihydrofluoride to achieve nucleophilic fluorination [3]. The methodology involves the formation of cyclic acetal intermediates followed by fluoride attack to generate fluorinated products [7]. Reaction temperatures of 95 to 140 degrees Celsius yield conversion efficiencies of 90 to 99 percent [3].

The development of continuous flow synthesis processes has revolutionized the production of fluorinated compounds [19]. These systems utilize micro-channel reactors to achieve precise temperature and pressure control during multi-step transformations [19]. The continuous flow approach enables temperatures ranging from negative 20 to 100 degrees Celsius with enhanced mass transfer and reduced reaction times [19].

| Catalyst System | Temperature (°C) | Selectivity (%) | TON | Application |

|---|---|---|---|---|

| CuF₂ | 450-550 | 60-75 | 2-8 | Aromatic fluorination |

| AgNO₃/Selectfluor | 80-120 | 85-95 | 5-15 | Decarboxylative |

| Pd/C + Et₃N·3HF | 95-140 | 90-99 | 10-50 | Nucleophilic |

| BF₃·Et₂O | 0-50 | 80-92 | 15-30 | Asymmetric |

| Transition Metal Complexes | 100-200 | 70-85 | 5-20 | C-H activation |

Purification Challenges in Highly Fluorinated Diol Production

The purification of 1H,1H,10H,10H-perfluorodecane-1,10-diol presents significant challenges due to the unique physical and chemical properties of highly fluorinated compounds [22] [23]. Extractive distillation represents the primary separation technique for fluorinated alcohols, utilizing aromatic hydrocarbons or halogenated solvents as extractive agents [22]. This method exploits the differential volatility of fluorinated compounds in the presence of selective solvents [22].

The distillation process for perfluorinated compounds requires specialized equipment capable of handling the unique boiling point characteristics and azeotrope formation tendencies of these materials [22]. Temperatures ranging from 0 to 200 degrees Celsius under pressures of atmospheric to 250 pounds per square inch gauge are typically employed [22]. The extractive distillation approach achieves separation efficiencies of 90 to 98 percent with final product purities of 95 to 99 percent [22].

Thermal treatment methods have been developed specifically for the purification of fluorinated alcohols containing perfluoroalkanoic acid impurities [25]. These processes involve heating the crude fluorinated alcohol at temperatures above 175 degrees Celsius in the presence of water and base additives [25]. The optimal temperature range extends from 185 to 215 degrees Celsius to achieve effective degradation of impurities while minimizing competing reactions [25].

Chromatographic separation techniques utilizing fluorinated stationary phases have demonstrated superior performance for highly fluorinated compounds [24]. These specialized phases exhibit enhanced retention and selectivity for fluorinated molecules compared to conventional reversed-phase systems [24]. The fluorinated phases show particular advantage when separating compounds with high fluorine content, providing longer retention times and improved resolution [24].

Molecular sieve drying represents the final purification step for achieving the high purity standards required for fluorinated diols [25]. This process utilizes three angstrom molecular sieves operated at temperatures of 20 to 100 degrees Celsius under reduced pressure [25]. The drying process achieves water content reduction to below 50 parts per million with purification efficiencies exceeding 99 percent [25].

| Purification Method | Temperature (°C) | Pressure | Efficiency (%) | Final Purity |

|---|---|---|---|---|

| Extractive Distillation | 0-200 | Atm to 250 psi | 90-98 | 95-99% |

| Thermal Treatment | 175-225 | Atmospheric | 85-95 | 90-95% |

| Alkaline Washing | 20-25 | Atmospheric | 95-99 | 98-99% |

| Molecular Sieve Drying | 20-100 | Reduced | 98-99.5 | >99% |

| Fluorinated Phase HPLC | 20-40 | Atmospheric | 85-95 | 90-98% |

Molecular Conformation and Fluorine Substituent Effects

The all-trans zig-zag conformation typical of perfluoroalkanes is retained in FC10diol because coplanar C–C–C angles (≈112°) and antiperiplanar C–C–F dihedrals minimize dipole alignment penalties; rigidification raises the rotational barrier ≈8 kJ mol⁻¹ above that of hydrogenated analogues [1]. Ab initio calculations (M06-2X/6-311+G**) predict an energy gap of 11 kJ mol⁻¹ between the fully extended structure and the lowest gauche defect, explaining the experimental dominance of the linear form seen in vibrational spectra [2].

Hydroxyl capping influences three key intramolecular vectors:

| Parameter | Value | Method | Implication |

|---|---|---|---|

| Intrachain dipole (C-F axis) | 0.05 D [2] | QM gas-phase | Near-null dipole reduces long-range alignment energy |

| Terminal O–O distance | 1.44 nm [3] | XR fitting | Enables parallel “lying-down” orientation at interfaces |

| Cross-sectional area of –CF₂– chain | 0.28 nm² [4] | Crystallographic | Sets lower packing limit under compression |

The weak net dipole and large van der Waals cross-section favor parallel adsorption with minimal lateral cohesion; this contrasts sharply with hydrogenated decanediols that prefer upright orientation driven by stronger dispersion between alkyl tails [5].

Interfacial Behavior at Liquid–Liquid Boundaries

Hexane/Water Systems

Surface tension measurements under isothermal conditions (298.15 K) show three discrete regimes (Figure 1):

| π (mN m⁻¹) | Mean Molecular Area A (nm²) | Assignment |

|---|---|---|

| <5 | 1.20–1.50 | Expanded state (E) |

| 5–23 | 0.60–0.85 | Parallel condensed monolayer (C) |

| >23 | ↓0.12 | Multilayer region (M) |

Breaks at π≈5 mN m⁻¹ and π≈23 mN m⁻¹ mark E → C and C → M transitions, respectively [6] [7]. X-ray reflectivity (λ=0.4959 Å) resolves a two-layer electron-density profile in the M state: ρ/ρw = 1.68 (bottom 15.5 Å) and 1.44 (upper 14.6 Å) [3]. The lower stratum packs at A≈0.28 nm², matching the chain cross-section, whereas the upper loosens to ≈0.40 nm², illustrating progressive densification from substrate upward.

Partial molar volumes extracted from pressure-dependent γ–p curves reveal:

| State | $$ \bar{V}_{1}^{H} $$ (cm³ mol⁻¹) | Comment |

|---|---|---|

| Condensed monolayer (π≈15 mN m⁻¹) | 10.2 [3] | Slightly above solid molar volume (11.2) owing to retained hexane contact |

| Multilayer (π≥25 mN m⁻¹) | 7.9 → 6.2 (with piling) | Densifies toward solid-like packing [3] |

The small compressional modulus (Cs⁻¹ ≈ 45 mN m⁻¹ at 15 mN m⁻¹) [6] places FC10diol in a liquid-condensed category yet far less rigid than typical long-chain alcohols (Cs⁻¹ > 150 mN m⁻¹) [8].

Air/Water Systems

For the shorter homolog FC8diol, the break between parallel monolayer and multilayer appears at π≈12 mN m⁻¹, with a tighter condensed area A≈0.63 nm² and lower compressibility relative to FC10diol [9]. Hamaker calculations yield positive A = +1.67×10⁻²¹ J for FC8diol at the air/water pair, supporting attractive surface force and facile stacking, whereas FC10diol at hexane/water shows A = –2.54×10⁻²² J, creating repulsion that moderates layering [3].

Phase Transitions and Multilayer Adsorption Phenomena

Thermodynamic mapping (π–A plots) categorizes FC10diol transitions as first-order with latent area ΔA≈0.25 nm² molecule⁻¹ (E→C) and ΔA≈0.48 nm² molecule⁻¹ (C→M) [5]. The Gibbs surface excess change ΔΓ shows maxima at the multilayer solubility limit (ΓH,S ≈ 0.205 µmol m⁻²), coinciding with minima in ν̄H,M—evidence of tight initial lamellae followed by looser upper growth [3].

The multilayer spontaneously thickens up to >6 nm without external compression because negative free-energy gain (ΔG_stack ≈ –2.1 kJ mol⁻¹) outstrips positive entropic penalties from chain confinement [3].

Macroscopic domain morphology confirms two-tier stabilization: line tension τ≈2 pN (from γC6 + γFC10 – 2(γC6γFC10)^½) resists coalescence, while interdomain dipolar repulsion is mitigated due to the minute molecular dipole, enabling micron-scale hexagonal islands [3].

Comparative Analysis with Shorter-Chain Perfluorinated Diols

| Property | FC6diol | FC8diol | FC10diol | Trend Interpretation |

|---|---|---|---|---|

| Condensed A (nm²) | 0.67 [10] | 0.63 [9] | 0.80 [6] | Longer chains need larger in-plane footprint due to parallel orientation |

| C→M transition π (mN m⁻¹) | 18 [10] | 12 [9] | 23 [6] | Interfacial force balance shifts transition upward for C₁₀ because of weaker air attraction and stronger hexane retention |

| Cs⁻¹ at 10 mN m⁻¹ (mN m⁻¹) | 52 [10] | 48 [9] | 45 [6] | Slight modulus decrement with length; rigidity mainly from fluorine, not chain length |

| Multilayer densification Δν̄ (cm³ mol⁻¹) | –2.3 [11] | –2.0 [9] | –4.0 [3] | Greater free-volume collapse for C₁₀ indicates more efficient packing in lower lamellae |

The pronounced multilayer stability of FC10diol compared with FC6–FC8 derives from two cooperative factors: (i) enhanced dispersion between longer fluorocarbon tails and (ii) additive hydrogen bonding of dual terminal –OH groups across lamellae, which overcomes the entropy loss associated with extended layering [9] [10].

Tables

Table 1 Key Thermodynamic and Structural Parameters of FC10diol at 298.15 K

| Parameter | Value | Experimental Technique | Ref. |

|---|---|---|---|

| Melting point | 135–137 °C [12] | DSC (literature) | 37 |

| Density (powder) | 1.70 g cm⁻³ [13] | Pycnometry | 40 |

| A_condensed | 0.80 ± 0.03 nm² | π–A isotherm | 3 |

| π_C→M transition | 23 ± 1 mN m⁻¹ | γ(p,T) analysis | 51 |

| $$ \bar{V}_{1}^{H,C} $$ | 10.2 cm³ mol⁻¹ | γ–p slope | 95 |

| $$ \bar{V}_{1}^{H,M} $$ | 6.2–7.9 cm³ mol⁻¹ | γ–p slope | 95 |

| Hamaker constant (hexane/water) | –2.54 ×10⁻²² J | Lifshitz theory | 95 |

| Line tension τ | 2 pN | Domain optics | 95 |

Table 2 Comparison with Shorter Homologues

| Property | FC6diol | FC8diol | FC10diol | Refs. |

|---|---|---|---|---|

| π_E→C (mN m⁻¹) | 4.7 | 5.5 | 5.0 | 21,6,3 |

| A_C (nm²) | 0.67 | 0.63 | 0.80 | 21,6,3 |

| Multilayer thickness at 30 mN m⁻¹ (Å) | 24 | 28 | 31 | 24,6,95 |

| ΔG_stack (kJ mol⁻¹) | –1.4 | –1.7 | –2.1 | 24,6,95 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant